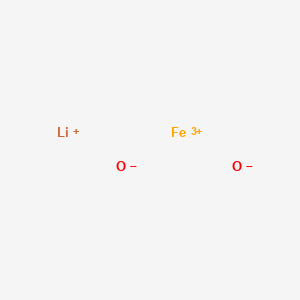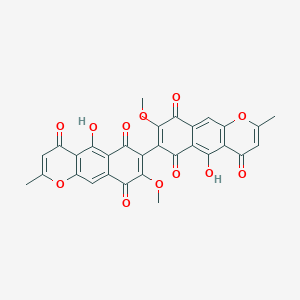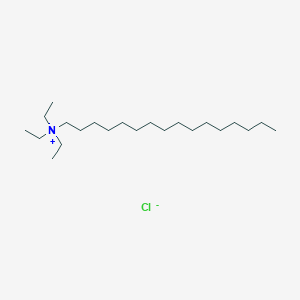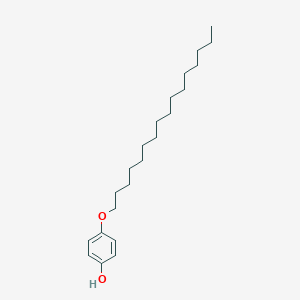
Lithium;iron(3+);oxygen(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Biochemical Pathways
The biochemical pathways of FeLiO2 primarily involve the redox reactions of iron and oxygen . During the removal of the first two Li ions, the oxidation potential of O 2- is lowered to approximately 3.5 V versus Li + /Li 0, at which potential the cationic oxidation occurs concurrently . These anionic and cationic redox reactions show high reversibility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron lithium oxide can be synthesized through various methods, including solid-state reactions, sol-gel methods, and hydrothermal synthesis. One common approach involves the reaction of lithium carbonate (Li2CO3) with iron oxide (Fe2O3) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 700°C to 900°C, resulting in the formation of iron lithium oxide.
Industrial Production Methods: In industrial settings, the production of iron lithium oxide often involves large-scale solid-state reactions. The raw materials, lithium carbonate and iron oxide, are mixed in stoichiometric ratios and subjected to high-temperature calcination. This process ensures the formation of a homogeneous product with consistent properties .
Chemical Reactions Analysis
Types of Reactions: Iron lithium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in redox reactions where iron is reduced, and lithium is oxidized .
Common Reagents and Conditions: Common reagents used in reactions with iron lithium oxide include lithium salts, iron salts, and various oxidizing or reducing agents. The reactions often occur under controlled temperatures and atmospheric conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving iron lithium oxide depend on the specific reagents and conditions used. For example, in a reaction with lithium, iron lithium oxide can produce lithium oxide (Li2O) and elemental iron (Fe) .
Scientific Research Applications
Iron lithium oxide has a wide range of applications in scientific research, particularly in the fields of energy storage, medicine, and materials science.
Energy Storage: Iron lithium oxide is extensively studied as an anode material for lithium-ion batteries due to its high theoretical capacity and excellent electrochemical performance . Researchers have explored various nanostructures of iron lithium oxide to enhance its conductivity and capacity.
Medicine: In the medical field, iron lithium oxide nanoparticles have shown potential in applications such as magnetic hyperthermia therapy for cancer treatment and multimodal imaging . Their superparamagnetic properties and ability to conjugate with therapeutic molecules make them suitable for targeted therapies.
Materials Science: Iron lithium oxide is also used in the development of advanced materials for catalysis and environmental remediation. Its unique properties make it an effective catalyst for various chemical reactions, including the reduction of nitrogen oxides and the oxidation of carbon monoxide .
Comparison with Similar Compounds
Iron lithium oxide can be compared with other similar compounds, such as lithium cobalt oxide (LiCoO2) and lithium iron phosphate (LiFePO4).
Lithium Cobalt Oxide (LiCoO2): Lithium cobalt oxide is a widely used cathode material in lithium-ion batteries. It has a high theoretical capacity and excellent rate capability but is more expensive and less environmentally friendly compared to iron lithium oxide .
Lithium Iron Phosphate (LiFePO4): Lithium iron phosphate is another popular cathode material known for its high thermal stability and long cycle life. While it shares some similarities with iron lithium oxide, such as the presence of lithium and iron, it differs in its crystal structure and electrochemical properties.
Uniqueness of Iron Lithium Oxide: Iron lithium oxide stands out due to its combination of high theoretical capacity, low cost, and non-toxicity. These properties make it a promising candidate for various applications, particularly in the development of sustainable and efficient energy storage systems.
Properties
CAS No. |
12022-46-7 |
|---|---|
Molecular Formula |
FeLiO2 |
Molecular Weight |
94.8 g/mol |
IUPAC Name |
lithium;oxido(oxo)iron |
InChI |
InChI=1S/Fe.Li.2O/q;+1;;-1 |
InChI Key |
JXGGISJJMPYXGJ-UHFFFAOYSA-N |
SMILES |
[Li+].[O-2].[O-2].[Fe+3] |
Isomeric SMILES |
[Li+].[O-][Fe]=O |
Canonical SMILES |
[Li+].[O-][Fe]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
![7-Chloro-5-methylthiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)






